4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a pyrazole ring substituted with dimethyl groups and an aniline moiety connected via a methoxy linker. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 4-[(1,5-dimethyl-1h-pyrazol-4-yl)methoxy]aniline, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may inhibit the growth or proliferation of leishmania and plasmodium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 1 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Methoxy Linker: The methoxy group is introduced by reacting the dimethyl-substituted pyrazole with an appropriate methoxy-containing reagent, such as methoxybenzyl chloride, under basic conditions.
Formation of the Aniline Moiety: Finally, the aniline moiety is introduced by reacting the intermediate with aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazole derivatives, including their antileishmanial and antimalarial properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxyaniline: An aniline derivative with a methoxy group, similar to the methoxy linker in the target compound.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group instead of the methoxy linker.
Uniqueness
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the combination of the pyrazole ring, dimethyl substitution, methoxy linker, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Properties
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICEZPPVOGFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.